(2s,4s)-4-Methyl-pyrrolidine-2-carboxylic acid
Overview
Description
The compound “(2s,4s)-4-Methyl-pyrrolidine-2-carboxylic acid” is a type of pyrrolidine carboxylic acid derivative . Pyrrolidine carboxylic acids are a class of compounds that contain a pyrrolidine ring, which is a five-membered ring with one nitrogen atom and four carbon atoms, and a carboxylic acid group .
Synthesis Analysis
The synthesis of “this compound” and its derivatives has been reported in the literature . The synthesis typically involves the reaction of pyroglutamic acid or hydroxyproline with various reagents . The specific synthetic steps and conditions can vary depending on the desired product .Molecular Structure Analysis
The molecular structure of “this compound” can be analyzed based on its IUPAC name and molecular formula . The IUPAC name indicates the configuration of the chiral centers in the molecule, and the molecular formula provides information about the number and types of atoms present .Chemical Reactions Analysis
The chemical reactions involving “this compound” and its derivatives can be complex and varied . These reactions can include various organic reactions such as esterification, reduction, and others .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” can be inferred from its structure and the properties of similar compounds . These properties can include molecular weight, solubility, melting point, and others .Scientific Research Applications
Influenza Neuraminidase Inhibition
A study by Wang et al. (2001) describes the use of a compound closely related to (2S,4S)-4-Methyl-pyrrolidine-2-carboxylic acid in inhibiting influenza neuraminidase. This compound was identified as a potent inhibitor, providing insights into potential antiviral applications (Wang et al., 2001).
Synthesis of Pyrrolidines and Piperidines
Boto et al. (2001) explored the synthesis of 2,3-disubstituted pyrrolidines and piperidines, employing a method based on oxidative decarboxylation of alpha-amino acids, including this compound. This method facilitated the introduction of various substituents, leading to diverse chemical applications (Boto et al., 2001).
Asymmetric Hydrogenations
Takahashi and Achiwa (1989) demonstrated the application of a derivative of this compound in asymmetric hydrogenations, particularly of (Z)-2-acetamidoacrylic acid derivatives. This study contributes to the field of enantioselective catalysis, a crucial aspect in synthesizing pharmaceuticals (Takahashi & Achiwa, 1989).
Enantioselective Biotransformations
Chen et al. (2012) reported on the use of an amidase-catalyzed process for the enantioselective biotransformation of pyrrolidine-2,5-dicarboxamides, including derivatives of this compound. This process was utilized in organic synthesis, demonstrating its potential in creating enantiomerically pure compounds for pharmaceutical applications (Chen et al., 2012).
Synthesis of Pyrrolidine Nucleic Acids
Kumar et al. (2001) explored the synthesis of pyrrolidine-based DNA analogues using this compound derivatives. This research contributes to the development of nucleic acid analogues, which can be significant in gene therapy and biotechnology (Kumar et al., 2001).
Future Directions
The future directions for research on “(2s,4s)-4-Methyl-pyrrolidine-2-carboxylic acid” could include further exploration of its potential applications in medical imaging and as an antiepileptic drug . Additionally, the development of more efficient and scalable synthetic methods for this compound could be a valuable area of research .
Mechanism of Action
Target of Action
The primary target of (2S,4S)-4-Methyl-pyrrolidine-2-carboxylic acid is the 6-oxocamphor hydrolase enzyme . This enzyme is found in Rhodococcus sp., a type of bacteria .
Mode of Action
The compound interacts with its target, the 6-oxocamphor hydrolase, by catalyzing the carbon-carbon bond cleavage of the bicyclic beta-diketone 6-oxocamphor via a retro-Claisen reaction . This reaction yields the optically active (2R,4S)-beta-campholinic acid .
Biochemical Pathways
It’s known that the compound plays a role in the metabolism of certain secondary metabolites, predominantly from marine organisms .
Result of Action
The result of the compound’s action is the production of the optically active (2R,4S)-beta-campholinic acid . This compound is present in several secondary metabolites, predominantly from marine organisms, and is associated with antibiotic, anticancer, cytotoxic, and anti-proteolytic activities .
Action Environment
It’s known that the compound’s action can be influenced by factors such as temperature, ph, and the presence of other compounds .
properties
IUPAC Name |
(2S,4S)-4-methylpyrrolidine-2-carboxylic acid;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO2.ClH/c1-4-2-5(6(8)9)7-3-4;/h4-5,7H,2-3H2,1H3,(H,8,9);1H/t4-,5-;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VLDINRBTKBFNDD-FHAQVOQBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(NC1)C(=O)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1C[C@H](NC1)C(=O)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
201481-62-1 | |
Record name | (2S,4S)-4-Methyl-pyrrolidine-2-carboxylic acid hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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